molecular formula C17H18S3 B12542970 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 143582-01-8

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B12542970
CAS No.: 143582-01-8
M. Wt: 318.5 g/mol
InChI Key: NLDXKBUONMCBPU-UHFFFAOYSA-N
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Description

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is an organic compound with the molecular formula C₁₇H₁₈S₃. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which includes three thiophene rings and a pentyl side chain, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves the following steps:

    Formation of the Core Structure: The core structure of the compound can be synthesized through a series of condensation reactions involving thiophene derivatives.

    Introduction of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its specific structure, which includes a pentyl side chain and three thiophene rings. This structure imparts distinct electronic and chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

143582-01-8

Molecular Formula

C17H18S3

Molecular Weight

318.5 g/mol

IUPAC Name

2-pentyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C17H18S3/c1-2-3-4-6-13-8-9-16(19-13)17-11-10-15(20-17)14-7-5-12-18-14/h5,7-12H,2-4,6H2,1H3

InChI Key

NLDXKBUONMCBPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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